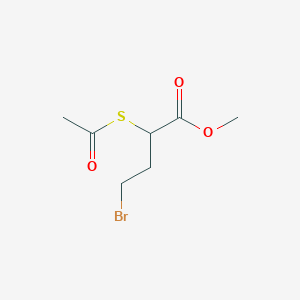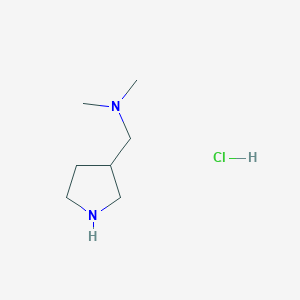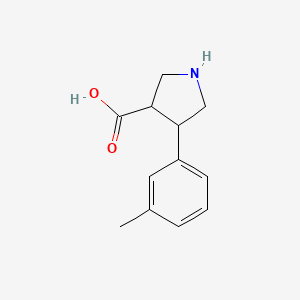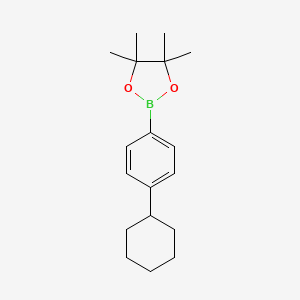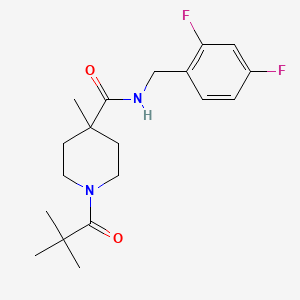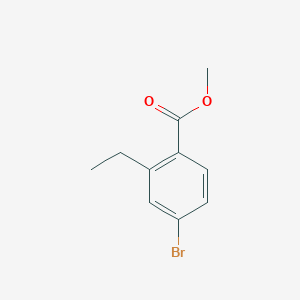
Methyl 4-bromo-2-ethylbenzoate
Descripción general
Descripción
Methyl 4-bromo-2-ethylbenzoate is a chemical compound with the CAS Number: 194487-79-1 . It has a molecular weight of 243.1 . The IUPAC name for this compound is methyl 4-bromo-2-ethylbenzoate . The Inchi Code for this compound is 1S/C10H11BrO2/c1-3-7-6-8 (11)4-5-9 (7)10 (12)13-2/h4-6H,3H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of Methyl 4-bromo-2-ethylbenzoate is represented by the Inchi Code: 1S/C10H11BrO2/c1-3-7-6-8 (11)4-5-9 (7)10 (12)13-2/h4-6H,3H2,1-2H3 . This indicates that the compound consists of 10 carbon atoms, 11 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
Methyl 4-bromo-2-ethylbenzoate is stored at a temperature of 2-8°C . The compound is shipped at room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Research
Methyl 4-bromo-2-ethylbenzoate is utilized in pharmaceutical research as a precursor for synthesizing various compounds. Its bromine atom can be substituted through nucleophilic aromatic substitution reactions, making it a valuable intermediate in the creation of more complex molecules. This compound is often used in the synthesis of potential therapeutic agents, including anti-inflammatory drugs and kinase inhibitors .
Organic Synthesis
In the realm of organic chemistry, this compound serves as a building block for constructing more complex organic structures. It’s particularly useful in the synthesis of polysubstituted benzenes, where its bromine group can participate in further electrophilic aromatic substitution reactions. This makes it a versatile reagent for creating a wide array of benzene derivatives with potential applications in various chemical industries .
Material Science
Methyl 4-bromo-2-ethylbenzoate finds applications in material science, particularly in the development of novel polymers and coatings. Its ability to undergo polymerization reactions can lead to new materials with unique properties, such as enhanced thermal stability or specific electrical conductivity .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material in chromatographic analysis. Its well-defined structure and properties allow for its use in calibrating instruments and validating analytical methods, ensuring accuracy and precision in chemical analysis .
Biochemistry Research
In biochemistry, Methyl 4-bromo-2-ethylbenzoate can be employed in the study of enzyme-catalyzed reactions. Its structure allows it to act as a substrate analog, aiding in the exploration of enzyme specificity and mechanism of action. This can be particularly useful in the design of enzyme inhibitors or activators .
Industrial Applications
While primarily a research chemical, Methyl 4-bromo-2-ethylbenzoate may also be used in industrial settings as an intermediate in the synthesis of dyes, fragrances, and other fine chemicals. Its reactivity with various organic and inorganic compounds makes it a valuable component in the manufacturing process of these products .
Safety and Hazards
The safety information for Methyl 4-bromo-2-ethylbenzoate includes several hazard statements: H315, H319, H335 . These indicate that the compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338 , which suggest avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Propiedades
IUPAC Name |
methyl 4-bromo-2-ethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-3-7-6-8(11)4-5-9(7)10(12)13-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVNCXKOXIRVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2-ethylbenzoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid](/img/structure/B1463843.png)
